4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine
Brand Name: Vulcanchem
CAS No.: 1245647-64-6
VCID: VC0165681
InChI: InChI=1S/C8H13F2N/c9-6(10)7-1-3-8(11,5-7)4-2-7/h6H,1-5,11H2
SMILES: C1CC2(CCC1(C2)C(F)F)N
Molecular Formula: C8H13F2N
Molecular Weight: 161.196

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine

CAS No.: 1245647-64-6

Cat. No.: VC0165681

Molecular Formula: C8H13F2N

Molecular Weight: 161.196

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine - 1245647-64-6

Specification

CAS No. 1245647-64-6
Molecular Formula C8H13F2N
Molecular Weight 161.196
IUPAC Name 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine
Standard InChI InChI=1S/C8H13F2N/c9-6(10)7-1-3-8(11,5-7)4-2-7/h6H,1-5,11H2
Standard InChI Key IDBCDMVFDINIGC-UHFFFAOYSA-N
SMILES C1CC2(CCC1(C2)C(F)F)N

Introduction

Chemical Properties and Structural Features

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine is characterized by its bicyclic norbornane-like framework with specific functional group substitutions. The compound possesses a rigid three-dimensional structure that contributes to its unique chemical and biological properties.

Basic Chemical Information

The fundamental chemical properties of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine are summarized in Table 1:

PropertyValue
CAS Number1245647-64-6
Molecular FormulaC₈H₁₃F₂N
Molecular Weight161.196 g/mol
Functional GroupsDifluoromethyl, Primary Amine
Structural MotifBicyclo[2.2.1]heptane framework

The chemical structure features a bicyclo[2.2.1]heptane framework, which consists of a five-membered ring fused with a two-carbon bridge, creating a rigid three-dimensional cage-like structure. This bicyclic framework provides conformational rigidity that can enhance binding specificity to biological targets.

Structural Significance

The compound's structural features contribute significantly to its chemical behavior and potential applications. The difluoromethyl group (CHF₂) at the 4-position introduces unique electronic and steric properties that can influence molecular interactions. This group is known to be a hydrogen bond donor, potentially enhancing binding interactions with biological targets.

The amine functional group at the 1-position (bridgehead position) of the bicyclic system provides a site for hydrogen bonding, nucleophilic reactions, and potential derivatization through various chemical transformations. The positioning of this amine group at the bridgehead creates a distinct spatial orientation that can influence its reactivity and biological interactions.

Biological Activity and Pharmacological Properties

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine exhibits notable biological activities that make it of interest in pharmacological research and drug development.

Pharmacokinetic Considerations

The presence of the difluoromethyl group can influence several pharmacokinetic properties:

Pharmacokinetic ParameterEffect of Difluoromethyl Group
LipophilicityModerate increase, enhancing membrane permeability
Metabolic StabilityIncreased resistance to oxidative metabolism
Binding AffinityPotential enhancement through hydrogen bonding
Blood-Brain Barrier PenetrationPotentially improved due to altered lipophilicity

These properties make 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine an interesting candidate for further exploration in drug discovery programs, particularly for central nervous system targets.

Applications in Drug Development and Medicinal Chemistry

The unique structural and pharmacological properties of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine suggest several potential applications in drug development and medicinal chemistry.

Drug Design Applications

In medicinal chemistry, 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine can serve multiple roles:

  • As a lead compound for further optimization through structural modifications

  • As a pharmacophore template for designing molecules with improved potency or selectivity

  • As a bioisosteric replacement in existing drug molecules to improve pharmacokinetic properties

The difluoromethyl group is particularly valuable in drug design as it can act as a bioisostere for various functional groups, including hydroxyl, thiol, and amide groups, potentially leading to improved pharmacological profiles.

Comparison with Similar Compounds

To better understand the distinctive properties of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine, it is valuable to compare it with structurally related compounds.

Comparison with Fluorinated Analogs

Table 3 presents a comparison between 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine and its trifluoromethyl analog:

Property4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine
Molecular FormulaC₈H₁₃F₂NC₈H₁₂F₃N
Molecular Weight161.196 g/mol179.18 g/mol
Hydrogen Bond Donor CapabilityHigher (CHF₂ can donate H-bonds)Lower (CF₃ cannot donate H-bonds)
LipophilicityModerateHigher
Metabolic StabilityGoodExcellent
ElectronegativityLess electron-withdrawingMore electron-withdrawing

The key distinction is that the difluoromethyl group (CHF₂) retains a hydrogen atom, which can participate in hydrogen bonding as a donor, unlike the trifluoromethyl group (CF₃) . This difference can significantly impact molecular interactions with biological targets.

Comparison with Different Bicyclic Frameworks

Comparing different bicyclic frameworks provides insight into how the bicyclic structure influences properties:

CompoundBicyclic FrameworkKey Structural DifferencesPotential Impact on Properties
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine[2.2.1]Standard norbornane frameworkRigid, compact structure
(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine[2.2.1]Amine at 2-position instead of 1-positionDifferent spatial orientation of amine
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine[2.2.2]Larger ring system, different ring strainMore symmetrical, different conformational properties
Bicyclo[2.2.2]octan-1-amine[2.2.2]Larger ring system, no fluorine groupsDifferent steric and electronic properties

The [2.2.1] bicyclic framework of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine creates a more strained and asymmetric structure compared to the [2.2.2] framework, which can influence both its chemical reactivity and biological interactions .

Current Research and Future Directions

The exploration of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine and related compounds continues to evolve, with several promising research directions.

Ongoing Research Areas

Current research involving this class of compounds includes:

  • Investigation of structure-activity relationships to optimize biological activities

  • Exploration of new synthetic methodologies to access these compounds more efficiently

  • Evaluation of potential therapeutic applications, particularly in CNS disorders

  • Development of novel derivatives with enhanced pharmacological properties

Future Research Directions

Several promising future directions for research on 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine include:

  • Detailed mechanistic studies to elucidate its precise interactions with biological targets

  • Development of stereoselective synthetic methods to access specific isomers

  • Incorporation into larger molecular frameworks as part of drug discovery programs

  • Exploration of applications beyond medicinal chemistry, such as in catalysis or materials science

Challenges and Opportunities

The development and application of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine face several challenges and opportunities:

ChallengesOpportunities
Complex stereoselective synthesisDevelopment of new synthetic methodologies
Limited existing biological dataUnexplored potential in various therapeutic areas
Optimization of pharmacokinetic propertiesTunable structure allowing for systematic modifications
Scale-up for industrial productionApplication of flow chemistry and modern synthetic techniques

Addressing these challenges will require interdisciplinary approaches combining synthetic organic chemistry, medicinal chemistry, pharmacology, and computational methods.

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